N-(6-methylheptan-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

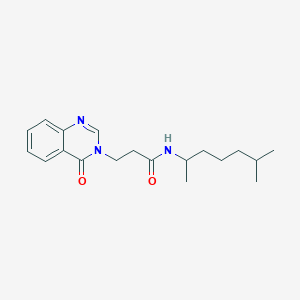

N-(6-methylheptan-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core linked via a propanamide chain to a branched aliphatic substituent (6-methylheptan-2-yl). Quinazolinones are known for diverse pharmacological applications, such as enzyme inhibition (e.g., kinase or protease targets) and antimicrobial activity . The compound’s aliphatic chain may enhance membrane permeability but reduce aqueous solubility compared to aromatic analogs .

Properties

Molecular Formula |

C19H27N3O2 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-(6-methylheptan-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |

InChI |

InChI=1S/C19H27N3O2/c1-14(2)7-6-8-15(3)21-18(23)11-12-22-13-20-17-10-5-4-9-16(17)19(22)24/h4-5,9-10,13-15H,6-8,11-12H2,1-3H3,(H,21,23) |

InChI Key |

FABUQMAVRIIJBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)NC(=O)CCN1C=NC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylheptan-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Attachment of the Propanamide Group: The propanamide group can be introduced via amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Introduction of the Alkyl Side Chain: The alkyl side chain (6-methylheptan-2-yl) can be introduced through alkylation reactions using alkyl halides or other suitable alkylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylheptan-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Potential therapeutic applications due to its biological activities.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(6-methylheptan-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction Pathways: The compound may affect various cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Key Observations:

- Polar Surface Area (PSA) : Aromatic substituents (e.g., 4-methylbenzyl) confer higher PSA, enhancing interactions with polar biological targets .

- Functional Groups : Chloroacetamide (Compound 9) and benzamide (Compound 14) derivatives exhibit reactivity for further modifications, such as surfactant synthesis .

Biological Activity

N-(6-methylheptan-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₄H₁₈N₂O

- Molecular Weight : 246.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The compound has been shown to inhibit specific protein kinases involved in cancer cell proliferation and survival, particularly in hematological malignancies.

Key Mechanisms:

- Inhibition of Angiogenesis : The compound has demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis.

- Cytokine Modulation : It modulates the production of pro-inflammatory cytokines, potentially reducing inflammation associated with various diseases.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways.

Efficacy Against Cancer

Recent studies have indicated that this compound exhibits significant anti-cancer properties. Below is a summary of its efficacy against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Apoptosis induction |

| MCF7 (Breast Cancer) | 12.5 | Inhibition of proliferation |

| HL60 (Leukemia) | 10.0 | Cytokine modulation |

Case Studies

- Study on Lung Cancer Cells : A recent study demonstrated that treatment with this compound led to a significant reduction in cell viability in A549 cells, with an IC50 value of 15.2 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis.

- Breast Cancer Research : In MCF7 cells, the compound exhibited an IC50 of 12.5 µM, primarily through the inhibition of cell cycle progression and induction of cell death via apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.